molecular formula C20H26OP+ B3051290 Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]- CAS No. 326921-37-3

Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]-

Cat. No. B3051290
CAS RN: 326921-37-3
M. Wt: 313.4 g/mol
InChI Key: WLQIAVPVRXPZJA-UHFFFAOYSA-N
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Description

Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]- is a chemical compound with the molecular formula C20H27OP . It is also known by other names such as Bis(4-(tert-butyl)phenyl)phosphine oxide . It is a type of organophosphine oxide .


Molecular Structure Analysis

The molecular structure of Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]- consists of a phosphorus atom bonded to an oxygen atom and two phenyl groups, each substituted with a tert-butyl group . The molecule is tetrahedral around the phosphorus atom .


Physical And Chemical Properties Analysis

Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]- has a molecular weight of 314.4 . It has a predicted boiling point of 410.4±48.0 °C . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Formation and Rearrangement

  • Heterocyclic Compound Synthesis : Researchers Yoshifuji et al. (2000) discussed the preparation of phosphine oxides and their reaction with sulfur or selenium to yield heterocyclic compounds containing a phosphorus–oxygen bond. This process involves a rearrangement of the methyl moiety of the methoxy group, indicating its use in synthesizing complex organic structures (Yoshifuji et al., 2000).

Material Synthesis and Flame Retardancy

  • Polymer Modification for Flame Retardance : Wang et al. (2000) synthesized a flame-resistant poly(ethylene terephthalate) copolymer using a derivative of phosphine oxide. This copolymer exhibited improved flame retarding behavior, higher glass transition temperatures, and enhanced thermal stability (Wang et al., 2000).
  • Flame Retardant Synthesis : Peng (2006) explored synthesizing a novel phosphorous flame retardant, highlighting its advantages such as low-cost and light pollution, which aligns with the development of non-halogen flame retardants (Peng, 2006).

High-Performance Polymers

  • Novel Fluorinated Polyimides : Zhu et al. (2007) synthesized a novel fluorinated aromatic diamine from phosphine oxide, used to prepare fluorinated polyimides with excellent thermal stability and good solubility in organic solvents (Zhu et al., 2007).

Nanoparticle Applications

  • Water-Soluble Nanoparticle Formation : Kim et al. (2005) developed a phosphine oxide polymer for transferring various nanoparticles from organic solvents to water, a crucial step in nanotechnology applications (Kim et al., 2005).

properties

IUPAC Name

bis(4-tert-butylphenyl)-oxophosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26OP/c1-19(2,3)15-7-11-17(12-8-15)22(21)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQIAVPVRXPZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[P+](=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26OP+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627792
Record name Bis(4-tert-butylphenyl)(oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

326921-37-3
Record name Bis(4-tert-butylphenyl)(oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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